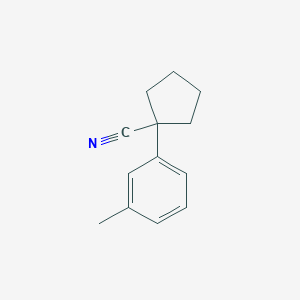
1-(3-Methylphenyl)cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)cyclopentane-1-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of MPPC is a complex process that involves several steps, and it has been widely studied due to its potential applications in various fields.
Applications De Recherche Scientifique
Photoinduced Electron Transfer and Radiolytic Oxidation Studies
Cyclopentane-1,3-diyl radical cations were generated from 1-methyl- and 1,4-dimethyl substituted bicyclo-[2.1.0]pentanes through photoinduced electron transfer (PET) and radiolytic oxidation. These studies reveal insights into the regioselective rearrangement and the role of electron transfer in molecular transformations, highlighting the chemical behavior of cyclopentane derivatives under PET conditions. The research demonstrated exclusive rearrangement to 3-methylcyclopentene under PET, with electron spin resonance (ESR) studies supporting these findings. This contra-thermodynamic regioselectivity suggests essential localization of positive charge at tertiary centers as the reaction proceeds in the radical cation, providing foundational knowledge for further chemical synthesis and manipulation involving cyclopentane derivatives (Adam et al., 1994).
Photochemical and Thermal Isomerizations
The photochemistry of 1-acyl-2-cyclopentenes, including their isomerization and reaction behavior under various conditions, has been extensively studied. Research findings on direct irradiation leading to the elimination of carbon monoxide and the cleavage to allyl-aroyl radical pairs provide valuable insights into the mechanisms of photochemical transformations in cyclopentane-related compounds. These processes, including allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement, offer a deeper understanding of the thermal and photochemical properties of cyclopentene derivatives, which are crucial for developing novel synthetic strategies and understanding molecular behavior under different energy states (Schaffner, 1976).
Electrochromism in Dithienylcyclopentenes
Investigations into the electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives have uncovered both photochromic and unprecedented electrochromic behaviors. These compounds exhibit the ability to switch between colorless and colored states under different light conditions and can also be catalytically transformed through electrochemical or chemical oxidation. This dual photochromic and electrochromic functionality opens new avenues for the application of cyclopentene derivatives in materials science, particularly in the development of smart materials and molecular switches (Peters & Branda, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methylphenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFIIRALXYXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)
![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)
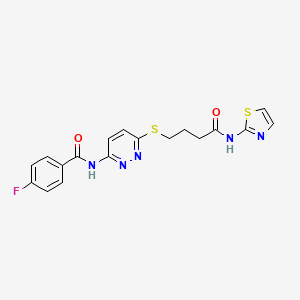
![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)

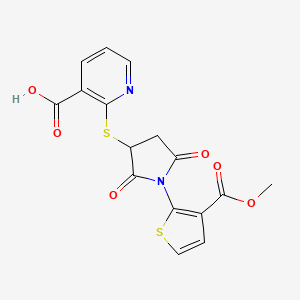
![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)
![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)

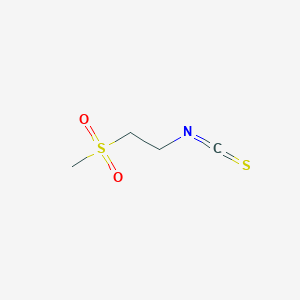
![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)
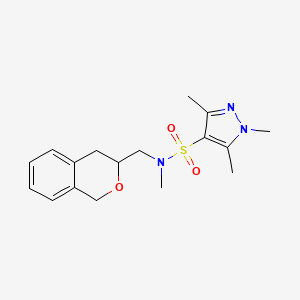
![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)